Zolunicant, also known as 18-methoxycoronaridine or MM-110, is a synthetic derivative of ibogaine, developed in 1996 by a research team led by pharmacologist Stanley D. Glick at Albany Medical College, along with chemists Upul K. Bandarage and Martin E. Kuehne from the University of Vermont. This compound is characterized by its selective antagonistic action on the α3β4 nicotinic acetylcholine receptors, distinguishing it from ibogaine and its metabolites, which exhibit broader receptor affinities .
Zolunicant exhibits significant biological activity primarily through its action as an antagonist at the α3β4 nicotinic cholinergic receptors. Unlike ibogaine, it does not interact with the α4β2 subtype, NMDA channels, or serotonin transporters. This unique receptor profile suggests potential therapeutic applications in treating addiction and withdrawal symptoms. In preclinical studies, zolunicant has shown efficacy in reducing self-administration of various substances such as morphine, cocaine, methamphetamine, and nicotine .
The synthesis of zolunicant typically starts with ibogaine and involves several steps:
Zolunicant has several promising applications:
Research on zolunicant's interactions with other substances has revealed time-dependent effects when combined with agents like cocaine. Studies suggest that zolunicant may modulate dopamine pathways involved in addiction, providing insights into its mechanisms of action within the brain's reward system .
Zolunicant is unique among compounds related to ibogaine due to its selective action on specific nicotinic receptors. Here are some similar compounds for comparison:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Ibogaine | Broad-spectrum receptor activity | Psychoactive effects; used in addiction therapy |
Noribogaine | Metabolite of ibogaine; similar receptor interactions | Retains some psychoactive properties |
18-Methoxycoronaridine (18-MC) | Antagonist at α3β4 nicotinic receptors | Less psychoactive than ibogaine; focused on addiction treatment |
Zolunicant stands out due to its lack of affinity for the α4β2 subtype and NMDA channels, making it a potentially safer option for therapeutic use compared to ibogaine and noribogaine .